4-Methoxyfuro[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-methoxyfuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O2/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-4H,1H3 |
InChI Key |
AEBJATSPZHISAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1OC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxyfuro 3,2 D Pyrimidine and Its Derivatives
De Novo Synthesis of the Furo[3,2-d]pyrimidine (B1628203) Core
The synthesis of the furo[3,2-d]pyrimidine core can be approached by constructing the pyrimidine (B1678525) ring onto a pre-existing furan (B31954) or by building the furan ring onto a pyrimidine. researchgate.net Both strategies offer unique advantages depending on the availability of starting materials and the desired substitution patterns.
Cyclocondensation Reactions for Pyrimidine Ring Formation
A prevalent strategy for constructing the pyrimidine ring involves the cyclocondensation of a suitably functionalized furan precursor. 2-Aminofuran-3-carbonitriles are versatile starting materials for this purpose. arkat-usa.org For instance, the reaction of 2-aminofuran-3-carbonitriles with reagents like triethyl orthoformate or triethyl orthoacetate leads to the formation of the corresponding imidates. arkat-usa.org These intermediates can then undergo cyclization with various nitrogen-containing nucleophiles to form the pyrimidine ring.
Another approach involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with α-chloro-ketones, which can lead to the formation of furo[2,3-d]pyrimidines. Similarly, pyrimidinols can react with α-halocarbonyl compounds, nitroalkenes, or gem-chloronitroalkenes to construct the fused furan ring. beilstein-journals.org
A notable cyclocondensation reaction involves treating 2-substituted 6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate. This reaction can proceed under neutral or acidic conditions to yield ethyl 4-aminofuro[2,3-d]pyrimidine-5-carboxylates. vu.lt
| Starting Material | Reagent | Product | Reference |
| 2-Aminofuran-3-carbonitrile | Triethyl orthoformate | Ethoxymethylideneamino-furan-3-carbonitrile | arkat-usa.org |
| 2,6-Diaminopyrimidin-4(3H)-one | α-Chloro-ketone | 2,4-Diamino-5-substituted-furo[2,3-d]pyrimidine | |
| 2-Substituted 6-aminopyrimidin-4(3H)-one | Ethyl bromopyruvate | Ethyl 4-aminofuro[2,3-d]pyrimidine-5-carboxylate | vu.lt |
Furan Ring Construction Strategies
Conversely, the furan ring can be constructed onto a pre-existing pyrimidine core. This often involves the use of pyrimidine derivatives bearing reactive functional groups that can participate in cyclization reactions to form the furan ring. For example, pyrimidinols can be reacted with α-halocarbonyl compounds to build the adjacent furan ring. beilstein-journals.org
Multi-component Reaction (MCR) Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex heterocyclic systems like furo[2,3-d]pyrimidines in a single step. researchgate.net A variety of MCRs have been developed for this purpose.
One such example is the three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water, which can proceed under microwave irradiation or traditional heating without a catalyst to afford furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net Another MCR involves the reaction of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides, catalyzed by zirconyl chloride octahydrate, to produce 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov
The Ugi four-component reaction (Ugi-4CR), a prominent MCR, has also been utilized in the synthesis of diverse heterocyclic molecules and can be adapted for the synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives. researchgate.net
| Components | Catalyst/Conditions | Product | Reference |
| Aldehyde, 2,6-diaminopyrimidine-4(3H)-one, Tetronic acid | Water, Microwave/Heat | Furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivative | researchgate.net |
| Arylglyoxal monohydrate, 1,3-Dimethylbarbituric acid, Alkyl isocyanide | ZrOCl₂·8H₂O, Water | 5-Aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione | nih.gov |
| Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB, Ethanol | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | scielo.org.mx |
Strategies for Methoxy (B1213986) Group Introduction and Manipulation
Once the furo[3,2-d]pyrimidine core is established, the introduction of the methoxy group at the 4-position is a critical step. This is typically achieved through nucleophilic aromatic substitution or by modifying existing functional groups.
Nucleophilic Aromatic Substitution with Methoxide (B1231860)
A common and direct method for introducing a methoxy group onto the furo[3,2-d]pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a suitable leaving group at the 4-position, most commonly a halogen atom like chlorine.
The synthesis of the 4-chloro-furo[3,2-d]pyrimidine precursor is a key preliminary step. This is often accomplished by chlorinating the corresponding 4-hydroxy (or 4-oxo) derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). core.ac.uk Once the 4-chloro derivative is obtained, it can be reacted with sodium methoxide in a suitable solvent to yield the desired 4-methoxyfuro[3,2-d]pyrimidine. thieme-connect.com This SNAr reaction is a versatile method applicable to various fused pyrimidine systems. nih.gov
An unexpected nucleophilic substitution of a nitro group by sodium methoxide has also been observed in a related furo[2,3-d]pyrimidine system, highlighting the reactivity of these scaffolds. thieme-connect.com
| Substrate | Reagent | Product | Reference |
| 4-Chloro-furo[3,2-d]pyrimidine | Sodium methoxide | This compound | nih.govthieme-connect.com |
| 2-Methyl-4-chloro-furo[3,2-d]pyrimidine | Substituted amines | 4-Amino-2-methyl-furo[3,2-d]pyrimidine derivatives | core.ac.uk |
Functional Group Interconversions Involving Methoxy Moieties
Functional group interconversion (FGI) provides alternative routes to introduce or modify a methoxy group. imperial.ac.uk While direct methoxylation is common, other functional groups can be converted to a methoxy group. For instance, a hydroxyl group at the 4-position can be methylated using a suitable methylating agent.
Conversely, the methoxy group itself can be a precursor for other functionalities. Although the focus here is on the synthesis of 4-methoxy derivatives, it is worth noting that the methoxy group can be cleaved to a hydroxyl group, which can then be further functionalized.
Post-Synthetic Derivatization of the this compound Scaffold
The furo[3,2-d]pyrimidine core serves as a versatile template for the development of complex molecules through post-synthetic modifications. The inherent electronic properties of the fused furan and pyrimidine rings allow for selective functionalization at various positions, enabling the synthesis of diverse derivatives.
Directed Lithiation and Electrophilic Quenching Reactions for C-6 Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic systems. In this process, a directing metalating group (DMG) coordinates to an organolithium base, facilitating deprotonation at an adjacent position. baranlab.org For the furo[3,2-d]pyrimidine scaffold, the furan oxygen atom can act as a heteroatom directing group, while the pyrimidine nitrogen atoms can also influence the acidity of adjacent protons.
While specific studies on the directed lithiation of this compound are not extensively documented, valuable insights can be drawn from analogous heterocyclic systems such as protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. mdpi.com In this related system, the C-6 position of the pyrrole (B145914) ring (analogous to the C-6 of the furan ring) can be effectively lithiated. mdpi.com This is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). mdpi.com
The resulting C-6 lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles in a process known as electrophilic quenching. Research on the analogous pyrrolopyrimidine system demonstrated that the addition of bis(2-dimethylaminoethyl) ether as a co-solvent can enhance the stability of the lithiated intermediate and improve reaction yields. mdpi.com The substrate scope for this methodology is broad, showing excellent results with various aldehydes and certain ketones. mdpi.com
The reaction with electrophiles introduces new functional groups at the C-6 position, creating valuable building blocks for further synthesis.
Table 1: Examples of C-6 Functionalization via Directed Lithiation and Electrophilic Quench on an Analogous Pyrrolo[2,3-d]pyrimidine System mdpi.com The following data is based on the functionalization of 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, an analogue of the title compound.
| Electrophile | Product | Yield (%) |
| Benzaldehyde | (4-chloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidin-6-yl)(phenyl)methanol | 93% |
| 4-Methoxybenzaldehyde | (4-chloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidin-6-yl)(4-methoxyphenyl)methanol | 81% |
| 2-Thiophenecarboxaldehyde | (4-chloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidin-6-yl)(thiophen-2-yl)methanol | 80% |
| Cyclohexanone | 6-(1-hydroxycyclohexyl)-4-chloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidine | 84% |
| 2,2,2-Trifluoroacetophenone | 2-(4-chloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-1,1,1-trifluoro-2-phenylethan-2-ol | 78% |
Regioselective Functionalization at Pyrimidine and Furan Ring Positions
The furo[3,2-d]pyrimidine scaffold possesses multiple sites for potential functionalization, with regioselectivity being governed by the inherent reactivity of each position and the reaction conditions employed. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the furan ring is more electron-rich and prone to electrophilic or metalation-based substitutions.
Pyrimidine Ring Functionalization: The C4 position, bearing the methoxy group, is highly activated towards nucleophilic aromatic substitution (S-N-Ar). The methoxy group is a good leaving group, particularly upon protonation or coordination to a Lewis acid. This allows for its displacement by a variety of nucleophiles, including amines, to generate 4-substituted derivatives. nih.govnih.gov Studies on related 2,4-disubstituted quinazolines and thieno[3,2-d]pyrimidines confirm that the C4 position is generally more reactive towards nucleophiles than the C2 position. nih.govmdpi.com Sequential reactions, where the C4 position is substituted first, followed by functionalization at other sites, are common synthetic strategies. nih.gov
Furan Ring Functionalization: As discussed previously (Section 2.3.1), the C-6 position of the furan ring is the most accessible site for functionalization via directed lithiation. mdpi.com Halogenation reactions, for instance with N-bromosuccinimide (NBS), could also potentially occur on the electron-rich furan ring, providing a handle for subsequent cross-coupling reactions. mdpi.comsci-hub.se
Table 2: Potential Regioselective Functionalization Reactions
| Ring | Position | Reaction Type | Reagents/Conditions (Inferred from Analogues) |
|---|---|---|---|
| Pyrimidine | C-4 | Nucleophilic Aromatic Substitution (S-N-Ar) | Amines (R-NH2), often with acid or base catalysis nih.govmdpi.com |
| Furan | C-6 | Directed Lithiation / Electrophilic Quench | 1. LDA, THF, -78 °C; 2. Electrophile (E+) mdpi.com |
Heteroannulation Reactions for Expanded Polycyclic Systems
Heteroannulation involves the construction of a new heterocyclic ring onto an existing scaffold. Functional groups introduced onto the this compound core can serve as anchor points for building expanded polycyclic systems. This strategy is crucial for creating complex, three-dimensional molecules with novel properties.
Green Chemistry and Electrocatalytic Approaches in Furo[3,2-d]pyrimidine Synthesis
Modern synthetic chemistry places increasing emphasis on sustainable methods, including green chemistry and electrocatalysis, to reduce waste, avoid harsh reagents, and improve energy efficiency. dntb.gov.uaresearchgate.net
Electrocatalysis has emerged as a powerful and green tool for the synthesis of complex heterocyclic structures related to furo[3,2-d]pyrimidines. dntb.gov.uamdpi.com Recent studies have detailed the electrocatalytic cascade transformation for the selective formation of spiro[furo[3,2-b]pyran-2,5′-pyrimidines]. mdpi.com This process is typically carried out in an undivided electrochemical cell using alcohols as the solvent and sodium halides (e.g., NaI or NaBr) as mediators. dntb.gov.uamdpi.com The halide is anodically oxidized to an active halogen species, which initiates a cascade cyclization, leading to the formation of the complex spirocyclic system in high yields (up to 95%). mdpi.com This method avoids the use of conventional, often toxic, oxidizing agents and represents a mild, facile, and efficient route to pharmacologically relevant scaffolds. researchgate.netmdpi.com
Other green chemistry principles applied to the synthesis of related fused pyrimidines include one-pot, multicomponent reactions (MCRs). For instance, the synthesis of pyrrolo[2,3-d]pyrimidines has been achieved through a three-component reaction using a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in a green solvent such as ethanol. scielo.org.mx Such MCRs are highly efficient, reduce waste by minimizing intermediate isolation steps, and often proceed under mild conditions. scielo.org.mx
Table 3: Electrocatalytic Synthesis of Related Furo-Pyrimidine Scaffolds dntb.gov.uamdpi.com
| Starting Materials | Product Scaffold | Mediator | Solvent | Yield Range |
|---|---|---|---|---|
| 1,3-Dimethyl-5-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl]pyrimidine-2,4,6(1H,3H,5H)-triones | Spiro[furo[3,2-b]pyran-2,5′-pyrimidines] | Sodium Iodide | Methanol | 59–95% mdpi.com |
Chemical Reactivity and Transformation Studies of the 4 Methoxyfuro 3,2 D Pyrimidine System
Investigation of Aromaticity and Stability under Various Reaction Conditions
The aromatic stabilization energy (ASE) is a key quantitative measure of aromaticity. While specific ASE values for 4-methoxyfuro[3,2-d]pyrimidine are not extensively documented in the literature, studies on related substituted pyrimidines indicate that the nature and position of substituents can significantly impact the ASE. rsc.org For instance, the presence of electron-donating groups can affect the electron distribution within the ring system and, consequently, its aromatic character. The methoxy (B1213986) group at the 4-position, being an electron-donating group through resonance, is expected to influence the electron density of the pyrimidine (B1678525) ring.
The stability of this compound under various reaction conditions is a critical factor for its synthetic utility. Generally, the fused ring system is stable under neutral and basic conditions. However, under strongly acidic conditions, the pyrimidine ring is susceptible to protonation at the nitrogen atoms, which can lead to activation or deactivation towards certain reagents and potentially ring-opening under harsh conditions. The furan (B31954) ring is also known to be sensitive to strong acids.
Electrophilic and Nucleophilic Substitution Patterns
The reactivity of the furo[3,2-d]pyrimidine (B1628203) system towards electrophilic and nucleophilic attack is dictated by the electronic nature of both the furan and pyrimidine rings.
Electrophilic Substitution: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes electrophilic aromatic substitution challenging. washington.edumdpi.com When such reactions do occur, they are directed to the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. However, for electrophilic substitution to proceed on the furo[3,2-d]pyrimidine system, the presence of strong activating groups is generally required. The furan ring, being more electron-rich than pyrimidine, could potentially undergo electrophilic attack, although the specific reactivity of the fused system has not been extensively detailed.
Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions, which are para and ortho to the ring nitrogens, respectively. washington.edurammohancollege.ac.in The 4-methoxy group on the furo[3,2-d]pyrimidine ring is a potential leaving group for nucleophilic displacement, although it is a poorer leaving group compared to a halide. More commonly, the corresponding 4-chloro-furo[3,2-d]pyrimidine is used as a precursor for introducing various nucleophiles at the C-4 position. Studies on the related 4-chlorothieno[3,2-d]pyrimidine (B95853) have shown that a variety of amines can displace the chloride to afford the corresponding 4-amino derivatives in good yields. mdpi.com It is anticipated that this compound would undergo similar transformations, albeit potentially requiring more forcing conditions.
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Morpholine | 4-Morpholinofuro[3,2-d]pyrimidine | Reflux in Ethanol | 99 | mdpi.com |
| Piperidine | 4-(Piperidin-1-yl)furo[3,2-d]pyrimidine | Reflux in Ethanol | 86 | mdpi.com |
| 4-Methoxyaniline | N-(4-methoxyphenyl)furo[3,2-d]pyrimidin-4-amine | Reflux in Ethanol | 88 | mdpi.com |
Table based on data for the analogous 4-chlorothieno[3,2-d]pyrimidine.
Oxidative and Reductive Transformations
The response of the this compound system to oxidizing and reducing agents is expected to involve both the furan and pyrimidine rings.
Oxidative Transformations: Furan rings are generally susceptible to oxidation, which can lead to ring-opening products. The pyrimidine ring, being electron-deficient, is relatively resistant to oxidation. Specific studies on the oxidation of this compound are scarce. However, strong oxidizing agents would likely target the furan moiety first.
Reductive Transformations: The pyrimidine ring can undergo reduction, typically under catalytic hydrogenation conditions. This would lead to the saturation of the pyrimidine ring, yielding di- or tetrahydro-furo[3,2-d]pyrimidine derivatives. The methoxy group is generally stable under these conditions. Specific reduction protocols for this compound have not been widely reported.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The application of these reactions to the this compound system would likely require modification of the methoxy group to a more reactive leaving group, such as a triflate (OTf), or the introduction of a halogen atom onto the heterocyclic core.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. To perform a Suzuki-Miyaura coupling at the 4-position, this compound would first need to be converted to the corresponding 4-chloro or 4-triflyloxy derivative. The coupling would then proceed with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to yield 4-aryl- or 4-vinyl-furo[3,2-d]pyrimidines. nih.gov
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. Similar to the Suzuki coupling, the 4-methoxy group would need to be converted to a suitable leaving group to enable Heck reactions at this position.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide or triflate, catalyzed by palladium and copper complexes. researchgate.netlibretexts.orgorganic-chemistry.org The synthesis of 4-alkynyl-furo[3,2-d]pyrimidines would be achievable from the corresponding 4-halo- or 4-triflyloxy-furo[3,2-d]pyrimidine.
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Halo/Triflyloxy-furo[3,2-d]pyrimidine + R-B(OH)2 | Pd(PPh3)4, Base | 4-Aryl/Vinyl-furo[3,2-d]pyrimidine | nih.gov |
| Heck | 4-Halo/Triflyloxy-furo[3,2-d]pyrimidine + Alkene | Pd(OAc)2, Ligand, Base | 4-Alkenyl-furo[3,2-d]pyrimidine | |
| Sonogashira | 4-Halo/Triflyloxy-furo[3,2-d]pyrimidine + Terminal Alkyne | PdCl2(PPh3)2, CuI, Base | 4-Alkynyl-furo[3,2-d]pyrimidine | researchgate.netlibretexts.org |
This table represents the expected reactivity based on general principles for related heterocyclic systems.
Structure Activity Relationship Sar Investigations of 4 Methoxyfuro 3,2 D Pyrimidine Derivatives
Comprehensive Analysis of Substituent Effects on Biological Activity
The biological activity of 4-Methoxyfuro[3,2-d]pyrimidine derivatives can be significantly altered by the introduction of various substituents at different positions of the furo[3,2-d]pyrimidine (B1628203) core. These modifications can influence the molecule's ability to interact with its biological target, as well as its pharmacokinetic properties.
Impact of Methoxy (B1213986) Group on Molecular Recognition and Target Binding
The methoxy group at the C-4 position of the pyrimidine (B1678525) ring is a key feature of this class of compounds. This group can play a significant role in how the molecule is recognized by and binds to its biological target. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding site of a protein. For instance, in the context of kinase inhibition, this hydrogen bonding can anchor the molecule in the ATP-binding pocket.
The electronic properties of the methoxy group also contribute to its influence. As an electron-donating group, it can modulate the electron density of the pyrimidine ring, which may affect its reactivity and interaction with the target. The introduction of a methoxy group can also provide a point for metabolic activity, which is an important consideration in drug design.
Role of Peripheral Substituents (e.g., at C-6) in Modulating Efficacy
The efficacy of this compound derivatives can be fine-tuned by introducing various substituents at peripheral positions, such as the C-6 position of the furan (B31954) ring. The nature of these substituents—their size, shape, and electronic properties—can have a profound impact on the molecule's biological activity.
For example, in a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which share a similar fused ring system, substitution at the 5-position (analogous to the C-6 position in some numbering schemes) was found to be a key element for achieving high affinity for the target enzyme. nih.gov Similarly, studies on thieno[2,3-d]pyrimidines, a bioisosteric analog of furo[2,3-d]pyrimidines, have shown that substituents at the C-6 position are crucial for antimicrobial activity. pensoft.net Specifically, compounds with an unsubstituted benzene (B151609) ring or those with small substituents like methyl or methoxy groups at the para-position of a benzylcarboxamide fragment attached to the thiophene (B33073) ring demonstrated the highest activity against certain bacterial strains. pensoft.net
The introduction of bulky or lipophilic groups at this position can either enhance or diminish activity, depending on the specific target. If the binding pocket has a hydrophobic region near the C-6 position, a lipophilic substituent could lead to favorable van der Waals interactions and increased potency. Conversely, a bulky group might cause steric hindrance, preventing the molecule from binding effectively.
Conformational Analysis and Bioactive Conformation Elucidation
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis aims to identify the low-energy, stable conformations that a molecule can adopt and to determine which of these is the "bioactive conformation"—the specific shape the molecule assumes when it binds to its target.
Understanding the bioactive conformation is essential for rational drug design. By knowing the precise shape required for activity, medicinal chemists can design new molecules with a higher probability of adopting this conformation, thus leading to improved potency and selectivity. For example, the planarity of the furo[3,2-d]pyrimidine scaffold can be influenced by its substituents, and maintaining an optimal geometry is often crucial for effective π-stacking interactions within the target's binding site.
Exploration of Bioisosteric Replacements within the Furo[3,2-d]pyrimidine Scaffold
Bioisosteric replacement is a strategy used in medicinal chemistry to replace one part of a molecule with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. In the context of the furo[3,2-d]pyrimidine scaffold, several bioisosteric replacements can be considered.
One common replacement is the substitution of the furan ring with a thiophene ring, leading to the thieno[3,2-d]pyrimidine (B1254671) scaffold. rsc.org Thiophene is often a good bioisostere for furan as it has a similar size and shape, but with different electronic properties due to the presence of the sulfur atom. This can lead to altered binding interactions and potentially improved activity. Studies on thieno[3,2-d]pyrimidine derivatives have shown them to be potent antitumor agents. rsc.org
Another bioisosteric replacement could involve substituting the pyrimidine ring with other heterocyclic systems. However, given that the pyrimidine ring is often crucial for forming key hydrogen bonds with the target protein, such modifications would need to be carefully considered to preserve these essential interactions. nih.gov The concept of bioisosterism has been successfully applied to related fused pyrimidine systems to develop potent inhibitors of various enzymes. nih.govresearchgate.net
| Original Group | Bioisosteric Replacement | Rationale |
| Furan Ring Oxygen | Sulfur (Thiophene) | Similar size and valency, alters electronic properties. |
| Methoxy Group | Methylthio Group | Can alter hydrogen bonding capacity and lipophilicity. |
| Pyrimidine Nitrogen | Carbon with a substituent | Modifies hydrogen bonding potential and electronics. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain insight into the structural features that are important for activity.
For this compound derivatives, a QSAR study would typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. jrespharm.com
A successful QSAR model can be a powerful tool in the drug discovery process. It can be used to:
Predict the activity of virtual compounds, helping to prioritize which ones to synthesize.
Identify the key structural features that are driving activity, providing valuable information for the design of more potent analogs.
Optimize the properties of a lead compound by suggesting modifications that are likely to improve its activity.
Pharmacological Relevance and Molecular Mechanisms of Action
Enzyme Inhibition Profiles and Potency Evaluation
Derivatives of the furo[3,2-d]pyrimidine (B1628203) scaffold have been investigated for their ability to modulate sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes. acs.orgnih.gov While specific data for 4-Methoxyfuro[3,2-d]pyrimidine is not extensively detailed, related thieno[3,2-d]pyrimidine (B1254671) and furo[3,2-d]pyrimidine-6-carboxamide derivatives have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.orgnih.gov For instance, a study on thieno[3,2-d]pyrimidine-6-carboxamides, which are structurally analogous to furo[3,2-d]pyrimidines, revealed compounds with nanomolar potency. acs.orgnih.gov
One such thieno[3,2-d]pyrimidine derivative, compound 11c , demonstrated IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. nih.gov Further structure-activity relationship (SAR) studies led to the development of analogs like 28 and 31 , which retained high potency. acs.orgnih.gov Crystallographic studies of these inhibitors bound to SIRT3 have shown that the thieno[3,2-d]pyrimidine core engages in π-stacking interactions within the active site, a binding mode that is likely conserved in the furo[3,2-d]pyrimidine series. acs.org The replacement of the thieno[3,2-d]pyrimidine core with a furo[3,2-d]pyrimidine-6-carboxamide in one analog resulted in a compound that was still a potent pan-inhibitor of SIRT1/2/3. acs.org
These findings suggest that the furo[3,2-d]pyrimidine scaffold is a key pharmacophore for achieving potent pan-sirtuin inhibition. acs.org The potent, low-nanomolar activity of these compounds makes them valuable as research tools for studying the biology of sirtuins. acs.orgnih.gov
Table 1: Sirtuin Inhibitory Activity of Furo[3,2-d]pyrimidine Analogs
| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |
|---|---|---|---|
| 11c (thieno analog) | 3.6 nih.gov | 2.7 nih.gov | 4.0 nih.gov |
| 28 (thieno analog) | Potent pan-inhibitor acs.org | Potent pan-inhibitor acs.org | Potent pan-inhibitor acs.org |
| 31 (thieno analog) | Potent pan-inhibitor acs.org | Potent pan-inhibitor acs.org | Potent pan-inhibitor acs.org |
| 36 (furo analog) | Potent pan-inhibitor acs.org | Potent pan-inhibitor acs.org | Potent pan-inhibitor acs.org |
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Furo[3,2-d]pyrimidine derivatives have emerged as potent inhibitors of PI3K isoforms. nih.govnih.gov A notable example is PI-103, a synthetic small molecule from the pyridofuro[3,2-d]pyrimidine class, which is a potent inhibitor of PI3Kα and mTOR with IC50 values of 8.4 nM and 5.7 nM, respectively. nih.gov It also shows activity against other class IA PI3K isoforms, with IC50 values of 2 nM for p110α, 3 nM for p110β, and 15 nM for p110δ. nih.gov
The discovery of 4-morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine 2a as a p110α inhibitor with an IC50 of 1.4 µM led to further structural modifications. nih.gov This resulted in the synthesis of 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative 10e , which exhibited approximately 400-fold greater potency against p110α. nih.gov Compound 10e was also found to be a potent inhibitor of p110β. nih.gov
More recent studies on furo[2,3-d]pyrimidine (B11772683) derivatives have identified dual inhibitors of PI3K and AKT. rsc.orgnih.gov Compound 10b from this series demonstrated potent inhibitory activity against PI3Kα and PI3Kβ with IC50 values of 0.175 µM and 0.071 µM, respectively. rsc.orgnih.gov
Table 2: PI3K Inhibitory Activity of Furo[3,2-d]pyrimidine Derivatives
| Compound | Target | IC50 |
|---|---|---|
| PI-103 | PI3Kα | 8.4 nM nih.gov |
| p110α | 2 nM nih.gov | |
| p110β | 3 nM nih.gov | |
| p110δ | 15 nM nih.gov | |
| mTOR | 5.7 nM nih.gov | |
| 2a (thieno analog) | p110α | 1.4 µM nih.gov |
| 10e | p110α | Potent inhibitor nih.gov |
| p110β | Potent inhibitor nih.gov | |
| 10b (furo[2,3-d]pyrimidine) | PI3Kα | 0.175 µM rsc.orgnih.gov |
| PI3Kβ | 0.071 µM rsc.orgnih.gov |
Phosphodiesterase type 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). drugbank.com A series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been synthesized and evaluated for their PDE4 inhibitory activity. drugbank.comscilit.com Structure-activity relationship studies revealed that gem-dimethylcyclohexyl moieties fused to the pyridine (B92270) ring and substitution at the 5-position of the pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold are crucial for high-affinity binding to the enzyme. drugbank.com These compounds are described as potent and selective inhibitors of PDE4. google.com
Table 3: PDE4 Inhibitory Activity of Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives
| Compound Series | Key Structural Features for Potency |
|---|---|
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | Gem-dimethylcyclohexyl fused to pyridine ring drugbank.com |
Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. Spiro[furo[3,2-b]pyran-2,5′-pyrimidines], which contain a furo-pyrimidine core, have been identified as inhibitors of aldose reductase. mdpi.comresearchgate.net Molecular docking studies have shown that these spiro compounds can occupy the binding pocket of aldose reductase, suggesting they are promising candidates for the inhibition of this enzyme. mdpi.comresearchgate.net The formation of protein-ligand complexes was found to be favorable, indicating a potential for these compounds in the treatment of diabetes-related conditions. mdpi.comresearchgate.net
Mutations in the FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML). researchgate.netimtm.cz Furo[2,3-d]pyrimidine derivatives have been designed as FLT3-ITD inhibitors. researchgate.netimtm.cz A novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives demonstrated nanomolar cytotoxicity in FLT3-ITD expressing AML cell lines. imtm.cznih.gov
Compound 49 from this series was particularly effective, suppressing FLT3 phosphorylation and downstream signaling molecules like STAT5 and ERK1/2. imtm.cznih.gov It showed greater potency than sorafenib (B1663141) and quizartinib (B1680412) in Ba/F3 cells expressing FLT3-ITD or the FLT3-ITD-F691L mutant. imtm.cznih.gov Molecular docking suggests a type II binding mode to the active site of FLT3. imtm.cznih.gov In a NanoBRET target engagement assay, compound 49 inhibited FLT3 in cells with an IC50 value of 174 nM, comparable to sorafenib (IC50 = 183 nM). imtm.cz
Table 4: FLT3-ITD Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound | Assay | IC50/Activity |
|---|---|---|
| 49 | NanoBRET Target Engagement (HEK293 cells) | 174 nM imtm.cz |
| Sorafenib | NanoBRET Target Engagement (HEK293 cells) | 183 nM imtm.cz |
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. nih.gov Several series of furo[2,3-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors. nih.govfrontiersin.orgnih.govntnu.no A series of 4-anilino-furo[2,3-d]pyrimidine derivatives were evaluated, with modifications at the 5-position side chain significantly impacting their in-vitro EGFR/HER2 inhibitory activity. nih.gov
Another study on 6-aryl-furo[2,3-d]pyrimidin-4-amines found that a chiral (R)-1-phenylethylamine group at the C-4 position and a specific diamine group on the 6-aryl moiety led to an inhibitor equipotent to erlotinib (B232). nih.gov These furo[2,3-d]pyrimidines exhibited a different off-target kinase profile compared to erlotinib and were highly active against Ba/F3 EGFR(L858R) reporter cells. nih.gov The furo[2,3-d]pyrimidine scaffold has been concluded to be a highly useful template for developing new EGFR antagonists. nih.gov
Furthermore, pyrido[3,2-d]pyrimidine-based derivatives have also been investigated as EGFR inhibitors. nih.gov Trisubstituted pyrido[3,2-d]pyrimidines have shown potent EGFR inhibition with IC50 values in the nanomolar range. nih.gov For instance, compounds 30 , 31 , and 32 exhibited IC50 values of 0.95 nM, 0.97 nM, and 1.5 nM, respectively. nih.gov
Table 5: EGFR Inhibitory Activity of Furo[3,2-d]pyrimidine and Related Derivatives
| Compound Series | Key Structural Features/Activity | IC50 (EGFR) |
|---|---|---|
| 4-anilino-furo[2,3-d]pyrimidines | Modification of 5-position side chain affects activity nih.gov | - |
| 6-aryl-furo[2,3-d]pyrimidin-4-amines | Chiral (R)-1-phenylethylamine at C-4 nih.gov | Equipotent to Erlotinib nih.gov |
| Pyrido[3,2-d]pyrimidine (B1256433) 30 | 4,6,7-trisubstituted | 0.95 nM nih.gov |
| Pyrido[3,2-d]pyrimidine 31 | 4,6,7-trisubstituted | 0.97 nM nih.gov |
Other Kinase Target Engagement Studies
While specific data on the direct kinase engagement of "this compound" is limited in the public domain, studies on structurally related furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives provide valuable insights into the potential kinase targets of this scaffold. These studies reveal a broad spectrum of kinase inhibition, suggesting that derivatives of the core furopyrimidine structure can be tailored to target various kinases involved in cancer progression.
For instance, novel furo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3Kα/β and AKT enzymes. rsc.org One particular compound, 10b , demonstrated significant inhibitory activity against these kinases, which are central to cell survival and proliferation pathways. rsc.org Similarly, derivatives of pyrrolo[2,3-d]pyrimidine have been shown to be multi-targeted kinase inhibitors, with compounds like 5k exhibiting potent activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.com Another study highlighted a pyrido[2,3-d]pyrimidine (B1209978) derivative, compound 4 , as a potent inhibitor of PIM-1 kinase. rsc.org
Furthermore, thieno[3,2-d]pyrimidine derivatives, which are structurally analogous to furo[3,2-d]pyrimidines, have been developed as selective inhibitors of mutant forms of the epidermal growth factor receptor (EGFR), specifically EGFRL858R/T790M, which are common in non-small cell lung cancer. nih.gov One such compound, B1 , showed high potency and selectivity for the mutant EGFR over the wild-type. nih.gov The table below summarizes the kinase inhibitory activities of various related pyrimidine (B1678525) derivatives.
| Compound | Scaffold | Kinase Target(s) | IC50 (nM) | Reference |
| 10b | Furo[2,3-d]pyrimidine | PI3Kα | 175 | rsc.org |
| PI3Kβ | 71 | rsc.org | ||
| AKT | 411 | rsc.org | ||
| 5k | Pyrrolo[2,3-d]pyrimidine | EGFR | 40-204 | mdpi.com |
| Her2 | 40-204 | mdpi.com | ||
| VEGFR2 | 40-204 | mdpi.com | ||
| CDK2 | 40-204 | mdpi.com | ||
| 4 | Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 | rsc.org |
| B1 | Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | 13 | nih.gov |
Investigation of Specific Biochemical Pathways Modulated by this compound Derivatives
The engagement of various kinases by furo[3,2-d]pyrimidine derivatives and their analogs directly impacts critical biochemical pathways that regulate cell fate. These compounds have been shown to modulate cellular signaling cascades, induce programmed cell death, and inhibit cell proliferation.
Regulation of Cellular Signaling Cascades
Derivatives of the core pyrimidine scaffold have demonstrated the ability to modulate key cellular signaling pathways. For example, a pyrido[3,2-d]pyrimidine derivative, S5 , was found to inhibit the phosphorylation of Akt, a key downstream effector in the PI3K signaling pathway, in a concentration-dependent manner. nih.gov This inhibition of a central signaling node highlights the potential of these compounds to disrupt cancer cell survival mechanisms. Similarly, a thieno[3,2-d]pyrimidine derivative, compound 6c , was shown to decrease the expression of c-Myc, a critical oncogenic transcription factor regulated by the BET protein. nih.gov
Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)
A crucial mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Several studies have confirmed that derivatives of the furo[3,2-d]pyrimidine scaffold can trigger this process in cancer cells.
For example, a furo[2,3-d]pyrimidine derivative, compound 10b , was found to strongly trigger apoptosis in breast cancer cells. rsc.org Similarly, a pyrrolo[2,3-d]pyrimidine derivative, compound 9e , was shown to induce late apoptosis in A549 lung cancer cells. nih.gov Mechanistic studies revealed that this was achieved through the intrinsic apoptotic pathway, characterized by a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as the activation of caspases-9 and -3. nih.gov Another pyrrolo[2,3-d]pyrimidine derivative, compound 5k , also demonstrated the ability to induce apoptosis in HepG2 liver cancer cells, with a notable increase in the pro-apoptotic proteins caspase-3 and Bax, and a downregulation of Bcl-2. mdpi.com Furthermore, a pyrido[2,3-d]pyrimidine derivative, compound 4 , significantly activated apoptosis in MCF-7 breast cancer cells. rsc.org
Cell Cycle Arrest and Proliferation Inhibition
In addition to inducing apoptosis, furo[3,2-d]pyrimidine derivatives and their analogs can halt the cell cycle, thereby inhibiting the proliferation of cancer cells.
A furo[2,3-d]pyrimidine derivative, compound 10b , was shown to induce cell cycle arrest at the G0-G1 phase in breast cancer cells. rsc.org Similarly, a pyrrolo[2,3-d]pyrimidine derivative, compound 9e , caused cell cycle arrest in the G0/G1 phase in A549 cells. nih.gov A thieno[3,2-d]pyrimidine derivative, compound B1 , was found to block the G2/M phase of the cell cycle in H1975 lung cancer cells. nih.gov Another thieno[3,2-d]pyrimidine derivative, compound 6c , induced cell cycle arrest at the G1 phase in a dose-dependent manner. nih.gov The table below summarizes the effects of various related pyrimidine derivatives on cell cycle and apoptosis.
| Compound | Scaffold | Cell Line | Effect | Reference |
| 10b | Furo[2,3-d]pyrimidine | HS 578T | G0-G1 arrest, Apoptosis induction | rsc.org |
| 9e | Pyrrolo[2,3-d]pyrimidine | A549 | G0/G1 arrest, Late apoptosis | nih.gov |
| 5k | Pyrrolo[2,3-d]pyrimidine | HepG2 | Cell cycle arrest, Apoptosis induction | mdpi.com |
| 4 | Pyrido[2,3-d]pyrimidine | MCF-7 | G1 arrest, Apoptosis induction | rsc.org |
| B1 | Thieno[3,2-d]pyrimidine | H1975 | G2/M arrest | nih.gov |
| 6c | Thieno[3,2-d]pyrimidine | SU-DHL-4 | G1 arrest, Apoptosis induction | nih.gov |
Identification and Validation of Molecular Targets through Affinity-Based Approaches
Affinity-based approaches are powerful tools for identifying the direct molecular targets of a compound within the complex cellular environment. These methods often utilize a "probe" version of the compound of interest to capture its binding partners.
While specific affinity-based studies for this compound were not found, the principles of these techniques are well-established for kinase inhibitors. nih.gov For instance, a probe-based target engagement assay using a promiscuous kinase probe can be employed in live cells. nih.gov In this assay, cells are treated with the test compound, which competes with the probe for binding to its kinase targets. The proteins covalently modified by the probe are then captured and identified, and a decrease in signal for a particular kinase in the presence of the test compound indicates target engagement. nih.gov
Another approach is the use of kinobeads, which are an affinity matrix comprised of immobilized broad-spectrum kinase inhibitors. nih.gov Cell lysates are incubated with the test compound before being passed over the kinobeads. Kinases that are bound by the test compound will not bind to the beads and will be washed away. The remaining kinases bound to the beads are then identified and quantified, allowing for the determination of the compound's kinase targets. nih.gov The NanoBRET™ Target Engagement Intracellular Kinase Assay is another cell-based method that can quantify compound binding at specific kinase targets within intact cells. reactionbiology.com
Selectivity and Polypharmacology Assessment
The selectivity of a kinase inhibitor refers to its ability to inhibit a specific kinase or a small subset of kinases, while polypharmacology describes the ability of a compound to interact with multiple targets. Both selectivity and polypharmacology can be desirable attributes depending on the therapeutic context.
Studies on related furopyrimidine and thienopyrimidine derivatives have highlighted the potential for achieving high selectivity. For example, a pyrido[3,2-d]pyrimidine derivative, S5 , was found to be a highly selective inhibitor of PI3Kδ. nih.gov Similarly, a thieno[3,2-d]pyrimidine derivative, B1 , exhibited more than 76-fold selectivity for the mutant EGFRL858R/T790M over the wild-type EGFR. nih.gov
Conversely, some derivatives exhibit polypharmacology, which can be advantageous in treating complex diseases like cancer where multiple signaling pathways are often dysregulated. A pyrrolo[2,3-d]pyrimidine derivative, compound 5k , was identified as a multi-targeted inhibitor, acting on EGFR, Her2, VEGFR2, and CDK2. mdpi.com The assessment of selectivity is often performed by screening the compound against a large panel of kinases. This provides a comprehensive profile of the compound's activity and potential off-target effects.
Computational Chemistry and Theoretical Investigations of 4 Methoxyfuro 3,2 D Pyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. This method is used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, by solving the Schrödinger equation. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which define the mathematical functions used to describe the electron orbitals.
For a molecule like 4-Methoxyfuro[3,2-d]pyrimidine, DFT calculations would establish precise bond lengths, bond angles, and dihedral angles. This optimized structure serves as the foundation for all further computational analyses, including the prediction of spectroscopic properties and reactivity.
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic transitions of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.
In a theoretical study on the related compound methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate (FP), DFT calculations were used to determine these energies. The distribution of HOMO and LUMO orbitals indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Frontier Molecular Orbital Energies for a Related Furopyrimidine Derivative (FP)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.936 |
| ELUMO | -1.748 |
| Energy Gap (ΔE) | 5.188 |
Data sourced from a study on methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate (FP).
The Molecular Electrostatic Potential Surface (MEPS) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. It illustrates the electrostatic potential on the electron density surface, with different colors indicating various charge potentials. Typically, red regions signify negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack. Green areas represent neutral potential.
For the analogous methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate, the MEPS map revealed that the most negative potential is concentrated around the oxygen atoms of the carbonyl groups, identifying them as sites for electrophilic interaction. Conversely, the regions around the pyrimidine (B1678525) ring's hydrogen atoms show a positive potential, marking them as potential sites for nucleophilic interaction. A similar distribution would be expected for this compound, with the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy (B1213986) group also representing electron-rich centers.
Molecular Dynamics Simulations for Ligand-Target Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In drug design, MD simulations provide critical insights into the stability of a ligand-protein complex, revealing how the ligand interacts with its target receptor in a dynamic environment. These simulations can confirm the stability of binding poses predicted by molecular docking and identify key interactions, such as hydrogen bonds, that persist over the simulation period. While specific MD simulation studies for this compound were not found, this technique is essential for validating potential drug candidates within this chemical family.
Molecular Docking Studies for Binding Site Prediction and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is instrumental in virtual screening and structure-based drug design. The results are often reported as a binding energy or score, where a more negative value indicates a stronger, more favorable interaction.
Studies on related structures highlight the potential of the furo[3,2-d]pyrimidine (B1628203) scaffold. For instance, derivatives of the analogous benzofuro[3,2-d]pyrimidine have been docked against the enzyme Staphylococcal enterotoxin C2 from Staphylococcus aureus (PDB ID: 1STE), showing strong interactions. In another study, the related furopyrimidine derivative (FP) was docked against several cancer-related proteins, demonstrating significant binding affinities.
Table 2: Molecular Docking Results for Related Furopyrimidine and Benzofuropyrimidine Derivatives
| Compound Family | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Benzofuro[3,2-d]pyrimidine Derivative | S. aureus Enterotoxin (1STE) | Not specified, but strong H-bonding noted | TYR30A, ASP30A, TYR32A, TYR61A |
| Furopyrimidine Derivative (FP) | Breast Cancer (4BCO) | -7.2 | LYS19, GLU20, PHE125 |
| Furopyrimidine Derivative (FP) | Lung Cancer (5WCE) | -6.8 | GLY12, LYS15, ALA145 |
| Furopyrimidine Derivative (FP) | Liver Cancer (6FUF) | -6.6 | LYS15, GLY16, ALA145 |
Data sourced from studies on 2-mercapto-8-nitrobenzofuro[3,2-d]pyrimidine derivatives and methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate (FP).
These results suggest that the furo[3,2-d]pyrimidine core can effectively fit into the active sites of various enzymes, forming stable interactions with key amino acid residues.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors, such as chemical hardness (η), chemical potential (μ), electronegativity (χ), and global electrophilicity (ω), are calculated from the HOMO and LUMO energies.
Chemical Hardness (η) : Measures the resistance to change in electron distribution.
Electronegativity (χ) : Describes the power of an atom to attract electrons.
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These indices provide a quantitative measure of the molecule's reactivity profile.
Table 3: Calculated Quantum Chemical Descriptors for a Related Furopyrimidine Derivative (FP)
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.594 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.342 |
| Global Electrophilicity (ω) | χ² / (2η) | 3.633 |
Values calculated using data for methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate (FP) from.
Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)
DFT calculations are highly effective at predicting the spectroscopic signatures of molecules, including their UV-Vis, NMR, and IR spectra. Comparing theoretical spectra with experimental data serves as a powerful method for structural validation.
IR Spectroscopy : Theoretical vibrational frequencies can be calculated and compared to experimental FT-IR spectra to assign specific vibrational modes, such as C=O stretching, N-H bending, or C-O-C vibrations.
NMR Spectroscopy : The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and show good correlation with experimental results.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax), which helps in interpreting UV-Vis spectra.
In the study of the related furopyrimidine (FP), a strong correlation was found between the calculated and experimental spectra, confirming the accuracy of the computational model.
Table 4: Comparison of Experimental and Calculated Spectroscopic Data for a Related Furopyrimidine Derivative (FP)
| Spectrum | Functional Group / Atom | Experimental Value | Calculated Value |
|---|---|---|---|
| ¹H NMR | N-H proton | 8.21 ppm | 8.24 ppm |
| C-H (furan) | 7.37 ppm | 7.31 ppm | |
| ¹³C NMR | C=O (pyrimidine) | 150.4 ppm | 148.2 ppm |
| C (furan) | 145.2 ppm | 143.6 ppm | |
| FTIR | N-H stretch | 3209 cm⁻¹ | 3385 cm⁻¹ |
| C=O stretch | 1708 cm⁻¹ | 1735 cm⁻¹ |
Data sourced from a study on methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate (FP).
Advanced Methodologies in 4 Methoxyfuro 3,2 D Pyrimidine Research
Application of Encoded Library Technology (ELT) for Ligand Discovery
Encoded Library Technology (ELT) represents a paradigm shift in hit identification, moving beyond the limitations of traditional high-throughput screening (HTS). This technology involves the synthesis of vast chemical libraries, often containing billions of distinct small molecules, where each molecule is tagged with a unique DNA barcode that encodes its chemical structure.
The ELT process for discovering ligands, potentially including derivatives of 4-Methoxyfuro[3,2-d]pyrimidine, follows a distinct workflow:
Library Synthesis : A large, diverse library of compounds is synthesized using split-and-pool combinatorial chemistry. At each step of the chemical synthesis, a unique DNA oligomer is attached, creating a comprehensive record of the molecule's synthetic history.
Affinity Selection : The entire DNA-encoded library is incubated with a purified target protein of interest. Molecules that bind to the target with sufficient affinity are retained, while non-binders are washed away. This selection process can be performed with the target immobilized on a solid support or in solution. brjac.com.br
Hit Identification : The DNA tags of the molecules that remain bound to the target are amplified using the Polymerase Chain Reaction (PCR).
Decoding : High-throughput DNA sequencing is used to read the amplified barcodes. By correlating the DNA sequences with the synthetic steps, the chemical structures of the binding compounds ("hits") are identified.
While specific ELT campaigns targeting the this compound scaffold are not detailed in publicly available literature, the technology is broadly applicable. It is particularly advantageous for identifying novel binders for challenging protein targets. Organizations like Southern Research provide access to DNA-encoded libraries as part of their screening services, highlighting the technology's integration into modern drug discovery platforms. southernresearch.org The ability to screen libraries of immense size dramatically increases the probability of finding a novel starting point for a drug discovery program.
High-Throughput Screening (HTS) and Virtual Screening Techniques
High-Throughput Screening (HTS) and Virtual Screening (VS) are complementary and foundational techniques for identifying active compounds from large libraries. axxam.com They serve as the primary engines for hit discovery in many drug development projects.
High-Throughput Screening (HTS) involves the automated testing of large numbers of chemical compounds against a specific biological target. southernresearch.orgaxxam.com This experimental approach relies on robust and sensitive assays performed in microplate formats (commonly 384- or 1536-well plates) to achieve high efficiency. axxam.compharmaron.com
Key aspects of HTS platforms include:
Compound Libraries : Screening collections can range from diverse, universal libraries to more focused, target-specific sets. Pharmaron, for instance, offers a hand-selected diversity library and a kinase inhibitor library, the latter being particularly relevant for pyrimidine-based scaffolds. pharmaron.com
Assay Formats : A wide variety of biochemical and cell-based assays are employed. southernresearch.orgpharmaron.com Biochemical assays may measure enzyme activity or binding affinity, while cell-based assays can assess phenotypic changes or target engagement in a more biologically relevant context. pharmaron.com
Detection Methods : Numerous readout technologies are available, including fluorescence intensity, fluorescence polarization, luminescence, and high-content imaging. pharmaron.com
| HTS Parameter | Description | Example Technologies/Platforms pharmaron.com |
|---|---|---|
| Plate Formats | Miniaturized plates for automated processing. | 96, 384, or 1536-well plates |
| Throughput | The number of compounds that can be tested per day or week. | Up to 150,000 compounds/week |
| Assay Readouts | The signal measured to determine compound activity. | Enzyme activity, Binding affinity, Reporter signal, High-content imaging |
| Assay Platforms | The instrumentation used for detection. | HTRF, AlphaLISA, Luminescence, Fluorescence Polarization, qPCR |
Virtual Screening (VS) uses computational methods to screen large digital libraries of compounds against a target structure. mmsl.czvjs.ac.vn This in-silico approach prioritizes molecules for experimental testing, saving time and resources. mmsl.cz VS is broadly divided into two categories:
Structure-Based Virtual Screening (SBVS) : This method is used when the three-dimensional structure of the target protein is known, often from X-ray crystallography or cryo-EM. vjs.ac.vnthermofisher.com Molecular docking is the most common SBVS technique, where algorithms predict the preferred binding pose and affinity of a ligand within the target's active site. mmsl.czvjs.ac.vn
Ligand-Based Virtual Screening (LBVS) : When the target structure is unknown but a set of active molecules has been identified, LBVS methods can be used. mmsl.czebi.ac.uk These techniques search for new molecules that share similar features with the known actives. Methods include searching based on chemical similarity (using molecular fingerprints) or pharmacophore modeling, which defines the essential 3D arrangement of features required for activity. mmsl.czebi.ac.uk
For a scaffold like furo[3,2-d]pyrimidine (B1628203), both HTS and VS are powerful discovery tools. HTS could be used to screen a corporate compound collection for inhibitors of a particular kinase, while VS could be employed to dock a virtual library of furo[3,2-d]pyrimidine derivatives into the ATP-binding site of that same kinase.
Integration of Chemoinformatics and Bioinformatics in Drug Design
The convergence of chemoinformatics and bioinformatics is critical for modern, rational drug design. crcm-marseille.frrjeid.com Chemoinformatics focuses on the storage, management, and analysis of chemical data, while bioinformatics deals with biological data, such as protein sequences and structures. researchgate.net Their integration creates a powerful workflow for designing novel molecules like this compound with desired biological activities.
This integrated approach is evident in several stages of drug discovery:
Target Identification and Validation : Bioinformatics tools are used to analyze genomic and proteomic data to identify proteins that are dysregulated in a disease. This helps select promising biological targets for therapeutic intervention.
Library Design and Virtual Screening : Chemoinformatics principles are used to design and analyze chemical libraries. rjeid.com For instance, a virtual library of this compound derivatives can be generated and filtered for "drug-like" properties (e.g., molecular weight, lipophilicity) using computational tools. researchgate.netmdpi.com This library can then be screened against a validated target using the virtual screening methods described previously.
QSAR and Model Building : Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of chemoinformatics in action. mmsl.czmdpi.com By building mathematical models that correlate chemical structures with biological activity, QSAR can predict the potency of newly designed compounds. japsonline.com These models help prioritize which analogs to synthesize, guiding the optimization of lead compounds.
Data Analysis : The vast amounts of data generated from HTS campaigns require sophisticated chemoinformatics tools for analysis, hit triaging, and identification of structure-activity relationships (SAR). crcm-marseille.frresearchgate.net
In the context of developing pyrimidine-based inhibitors, bioinformatics might first identify a specific kinase implicated in cancer. japsonline.com Chemoinformatics would then be used to design a focused library of furo[3,2-d]pyrimidine derivatives predicted to fit the kinase's ATP binding pocket. Following experimental screening, the results would be analyzed to build a QSAR model, which in turn would guide the synthesis of more potent and selective inhibitors. japsonline.com
Crystallographic Studies for Ligand-Target Complex Elucidation
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of a ligand-target complex at atomic resolution. thermofisher.commdpi.com This detailed structural information provides invaluable insights into the binding mechanism and serves as a foundation for structure-based drug design and lead optimization.
A salient example is the crystallographic study of a furo[3,2-d]pyrimidine derivative that acts as an inhibitor of Spleen Tyrosine Kinase (Syk), an important target in inflammatory diseases. rcsb.org The crystal structure of the Syk catalytic domain in complex with this inhibitor was solved, revealing the exact binding mode. This structural data is publicly available in the Protein Data Bank (PDB).
| Parameter | Value |
|---|---|
| PDB ID | 5T68 |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.93 Å |
| R-Value Work | 0.183 |
| R-Value Free | 0.281 |
| Target Organism | Homo sapiens |
The elucidation of such a complex allows researchers to:
Visualize Binding Interactions : Identify the key amino acid residues in the target's active site that interact with the inhibitor. This includes hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding affinity.
Understand Selectivity : By comparing the binding pocket of the target with that of other related proteins (e.g., other kinases), researchers can understand the structural basis for the inhibitor's selectivity and design modifications to enhance it.
Guide Lead Optimization : The structure provides a rational basis for modifying the inhibitor to improve its properties. For example, a chemist might add a functional group to the this compound core to form an additional hydrogen bond with a specific residue in the target protein, thereby increasing potency.
While X-ray crystallography has historically been the dominant method, cryo-electron microscopy (cryo-EM) is emerging as a powerful complementary technique, especially for large protein complexes or membrane proteins that are difficult to crystallize. thermofisher.com These structural biology methods are fundamental to transforming initial hits into optimized drug candidates.
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation 4-Methoxyfuro[3,2-d]pyrimidine Analogues
The development of next-generation analogues of this compound is a primary focus for enhancing its therapeutic potential. Future synthetic strategies will likely concentrate on the targeted modification of the core scaffold to improve efficacy, selectivity, and pharmacokinetic properties. The synthesis of related heterocyclic systems, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines, has demonstrated that modifications to the fused ring system can lead to potent and selective inhibitors of enzymes like phosphodiesterase type 4 (PDE4). nih.gov
Future research will likely explore the introduction of various substituents at different positions on the furo[3,2-d]pyrimidine (B1628203) nucleus. The synthesis of related pyrrolo[3,2-d]pyrimidine analogues has shown that the addition of different benzyl (B1604629) substituents can result in potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov Drawing from these findings, the design of novel this compound analogues could involve the strategic addition of functional groups to modulate their biological activity.
| Modification Strategy | Potential Outcome | Rationale based on Related Compounds |
| Introduction of bulky hydrophobic groups | Enhanced binding to hydrophobic pockets of target proteins | Observed in the development of various kinase inhibitors. |
| Addition of hydrogen bond donors/acceptors | Improved target affinity and specificity | A common strategy in rational drug design to optimize interactions with the active site of enzymes. |
| Isosteric replacement of the furan (B31954) ring | Altered pharmacokinetic profile and target interactions | Thieno[2,3-d]pyrimidine derivatives have shown significant anti-cancer properties. researchgate.net |
| Modification of the methoxy (B1213986) group | Fine-tuning of solubility and metabolic stability | The 4-methoxy group is a key feature that can influence the electronic properties and metabolic fate of the molecule. |
Furthermore, the development of innovative synthetic methodologies will be crucial. This includes the use of multicomponent reactions and green chemistry approaches to create a diverse library of analogues in an efficient and environmentally friendly manner. mdpi.com The synthesis of related pyrazolo[3,4-d]pyrimidines has successfully utilized various alkylating agents to generate novel derivatives with antiproliferative activity. nih.gov
Exploration of Novel Therapeutic Applications Beyond Current Indications
While the full therapeutic potential of this compound is still under investigation, research into structurally similar compounds provides a roadmap for exploring new applications. The furo[2,3-d]pyrimidine (B11772683) scaffold, an isomer of furo[3,2-d]pyrimidine, is a key component in many cytotoxic agents and has been shown to improve aqueous solubility and bioavailability. nih.gov A recent study highlighted that novel furo[2,3-d]pyrimidine derivatives act as dual inhibitors of PI3K/AKT, a critical pathway in cancer cell proliferation and survival. nih.gov This suggests that this compound and its analogues could be investigated as potential anticancer agents targeting similar pathways.
The structural similarity to other biologically active pyrimidine (B1678525) derivatives also points towards other potential therapeutic areas. For instance, various pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as kinase inhibitors for the treatment of cancer. mdpi.comnih.gov Specifically, certain derivatives have shown inhibitory activity against EGFR, a key target in non-small cell lung cancer. Given that the pyrimidine core is a common feature in many kinase inhibitors, it is plausible that this compound could be a scaffold for the development of novel kinase inhibitors.
Moreover, the observation that pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives are potent PDE4 inhibitors opens up the possibility of developing this compound-based therapeutics for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov
Development of Targeted Delivery Strategies for Enhanced Efficacy
To maximize the therapeutic effect and minimize potential side effects of this compound-based drugs, the development of targeted delivery strategies is a critical future direction. While specific research on this compound is nascent, general principles of targeted drug delivery can be applied. These strategies aim to concentrate the therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target toxicity.
One promising approach is the conjugation of this compound to a targeting moiety, such as an antibody or a ligand for a receptor that is overexpressed on diseased cells. This approach has been successfully employed for various anticancer drugs. Another strategy involves the encapsulation of the compound within nanoparticles, liposomes, or other nanocarriers. These carriers can be designed to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or be actively targeted by surface functionalization with specific ligands.
The development of prodrugs of this compound is another viable strategy. A prodrug is an inactive derivative that is converted into the active form in the body, ideally at the target site. This can improve the compound's pharmacokinetic profile and reduce systemic toxicity.
Interdisciplinary Research Integrating Chemical Biology, Structural Biology, and Computational Science
The future of drug discovery for compounds like this compound lies in a multidisciplinary approach that integrates chemical biology, structural biology, and computational science. chimicatechnoacta.ru This synergy can accelerate the identification of biological targets, elucidate mechanisms of action, and guide the rational design of more potent and selective analogues.
Chemical biology tools, such as the synthesis of chemical probes derived from this compound, can be used to identify its protein targets through techniques like affinity chromatography and activity-based protein profiling. chimicatechnoacta.ru
Structural biology , particularly X-ray crystallography and cryo-electron microscopy, can provide detailed three-dimensional structures of this compound or its analogues bound to their biological targets. This information is invaluable for understanding the molecular basis of their activity and for structure-based drug design.
Computational science , including molecular docking and density functional theory (DFT) calculations, can be used to predict the binding modes of this compound derivatives to their targets and to model their electronic and structural properties. mdpi.comeco-vector.com Such computational studies have been instrumental in understanding the structure-activity relationships of related pyrimidine derivatives and guiding the synthesis of new compounds with improved biological activity. eco-vector.com For example, molecular docking studies of pyrazolo[3,4-d]pyrimidines have helped to elucidate their interaction with DNA topoisomerase, a key anticancer target. nih.gov
By combining these powerful disciplines, researchers can gain a comprehensive understanding of the therapeutic potential of this compound and accelerate the development of novel drugs based on this promising scaffold.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing methoxy groups into furo[3,2-d]pyrimidine scaffolds?
- Methodological Answer : The methoxy group can be introduced via nucleophilic substitution or coupling reactions. For example, in analogous pyrido[3,2-d]pyrimidine systems, methoxy substituents are incorporated using DIPEA as a catalyst under reflux conditions (80–85°C, 3–4 hours) in 1,4-dioxane . Post-synthesis, purification via column chromatography (e.g., hexane/EtOAc 3:1) ensures high purity (>95%), validated by LCMS and NMR .
Q. Which spectroscopic techniques are critical for characterizing 4-methoxyfuro[3,2-d]pyrimidine derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and carbon backbone .
- HRMS : Confirms molecular weight and purity.
- Melting Point Analysis : Validates crystallinity (e.g., derivatives with methoxy groups show m.p. 65–132°C) .
- LCMS : Ensures ≥95% purity for biological assays .
Advanced Research Questions
Q. How do substituent positions (e.g., C2, C4) on the furo[3,2-d]pyrimidine scaffold influence dual cholinesterase (ChE) and amyloid-beta (Aβ) inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- C2 Substituents : Tertiary dimethylamine at C2 enhances Aβ40 inhibition (IC50 = 900 nM) but reduces ChE activity .
- C4 Substituents : 3,4-Dimethoxyphenethyl groups improve Aβ42 inhibition (IC50 = 1.5 µM) and moderate BuChE activity (IC50 = 2.6 µM) .
- Experimental Validation :
- Ellman’s Assay : Quantifies ChE inhibition using acetylthiocholine iodide (ATChI) and butyrylthiocholine iodide (BuTChI) as substrates .
- Thioflavin T Fluorescence : Measures Aβ aggregation kinetics (ex: 440 nm, em: 490 nm) .
Q. How can contradictory data on substituent effects (e.g., chlorine vs. methoxy) be resolved in multi-target drug design?
- Methodological Answer :
- Comparative IC50 Analysis : For example, 7-Cl substitution in quinazolines improves ChE inhibition (IC50 = 6.6 µM for AChE), while 8-Cl enhances Aβ42 inhibition (IC50 = 1.8 µM) . Methoxy groups may prioritize Aβ selectivity over ChE.
- TEM Imaging : Validates Aβ fibril morphology changes (e.g., disrupted fibrils at 10 µM compound concentration) .
- Multi-Parametric Optimization : Use Pareto analysis to balance potency across targets .
Q. What integrated approaches validate the multi-target potential of this compound derivatives in neurodegenerative models?
- Methodological Answer :
- In Vitro Profiling :
- Metal Chelation Assays : Ferrozine-based colorimetry quantifies Fe(II) chelation (e.g., 23–37% chelation at 50 µM) .
- Oxidative Stress Models : Measure ROS reduction in neuronal cell lines.
- In Silico Studies :
- Molecular Docking : Use Discovery Studio or AutoDock to simulate binding to AChE (PDB: 1B41) and Aβ (PDB: 2LMN). LibDock scores correlate with experimental IC50 values .
- ADME Prediction : SwissADME predicts blood-brain barrier permeability for CNS targeting .
Q. How do furo[3,2-d]pyrimidines compare to thieno[3,2-d]pyrimidines in kinase inhibition (e.g., VEGFR2, mTOR)?
- Methodological Answer :
- Kinase Assays :
- VEGFR2 Inhibition : Furo derivatives (e.g., 4-amino-furo[2,3-d]pyrimidines) show IC50 < 100 nM via ATP-binding pocket interactions .
- mTOR Inhibition : Thieno analogs with C6 difluoromethyl groups achieve IC50 = 12 nM due to hydrophobic contacts .
- SAR Insights : Methoxy groups in furo systems may reduce kinase affinity compared to chloro/thieno derivatives, prioritizing neurodegenerative over cancer targets .
Key Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- Cite experimental protocols from peer-reviewed studies only.
- Prioritize substituent effects, assay methodologies, and multi-target validation in answers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
